1-(2-bromo-5-methoxybenzoyl)-3-(4-methoxyphenyl)pyrrolidine
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Overview
Description
1-(2-bromo-5-methoxybenzoyl)-3-(4-methoxyphenyl)pyrrolidine is a complex organic compound that features a brominated methoxyphenyl group and a methoxyphenyl-substituted pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-bromo-5-methoxybenzoyl)-3-(4-methoxyphenyl)pyrrolidine typically involves multiple steps, including the bromination of methoxyphenyl precursors and the formation of the pyrrolidine ring. One common method involves the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions . This reaction typically employs palladium catalysts and organoboron reagents to form carbon-carbon bonds.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(2-bromo-5-methoxybenzoyl)-3-(4-methoxyphenyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The bromine atom can be reduced to form a hydrogen-substituted phenyl group.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield methoxybenzoic acid derivatives, while substitution of the bromine atom can produce various substituted phenyl derivatives.
Scientific Research Applications
1-(2-bromo-5-methoxybenzoyl)-3-(4-methoxyphenyl)pyrrolidine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and receptor binding due to its unique structural features.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2-bromo-5-methoxybenzoyl)-3-(4-methoxyphenyl)pyrrolidine involves its interaction with molecular targets such as enzymes or receptors. The brominated methoxyphenyl group and the pyrrolidine ring can interact with specific binding sites, leading to modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (5-Bromo-2-hydroxy-4-methoxyphenyl)(phenyl)methanone
- 2-Bromo-5-methoxy-N,N-dimethylbenzylamine
- 3-Bromo-5-(4-methoxyphenyl)-2-methylthiophene
Uniqueness
1-(2-bromo-5-methoxybenzoyl)-3-(4-methoxyphenyl)pyrrolidine is unique due to its combination of a brominated methoxyphenyl group and a methoxyphenyl-substituted pyrrolidine ring. This structural arrangement provides distinct chemical and biological properties, making it valuable for various research applications.
Properties
IUPAC Name |
(2-bromo-5-methoxyphenyl)-[3-(4-methoxyphenyl)pyrrolidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20BrNO3/c1-23-15-5-3-13(4-6-15)14-9-10-21(12-14)19(22)17-11-16(24-2)7-8-18(17)20/h3-8,11,14H,9-10,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMQOKDMBFYJKLE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CCN(C2)C(=O)C3=C(C=CC(=C3)OC)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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